molecular formula C11H13NO3 B14167025 Acetic acid (1-anilino-1-oxopropan-2-yl) ester CAS No. 6288-14-8

Acetic acid (1-anilino-1-oxopropan-2-yl) ester

Cat. No.: B14167025
CAS No.: 6288-14-8
M. Wt: 207.23 g/mol
InChI Key: LDMCNEBDRSMUHG-UHFFFAOYSA-N
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Description

Acetic acid (1-anilino-1-oxopropan-2-yl) ester is an organic compound with a complex structure that includes an ester functional group, an aniline moiety, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (1-anilino-1-oxopropan-2-yl) ester typically involves the esterification of acetic acid with 1-anilino-1-oxopropan-2-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid (1-anilino-1-oxopropan-2-yl) ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid (1-anilino-1-oxopropan-2-yl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid (1-anilino-1-oxopropan-2-yl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aniline moiety may interact with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid (1-anilino-2-methyl-1-oxopropan-2-yl) ester
  • Indole-3-acetic acid
  • Pyrazole/1,2,4-oxadiazole conjugate ester derivatives

Uniqueness

Acetic acid (1-anilino-1-oxopropan-2-yl) ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

6288-14-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(1-anilino-1-oxopropan-2-yl) acetate

InChI

InChI=1S/C11H13NO3/c1-8(15-9(2)13)11(14)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14)

InChI Key

LDMCNEBDRSMUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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